molecular formula C20H12N6O4 B13891268 1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene

1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene

Katalognummer: B13891268
Molekulargewicht: 400.3 g/mol
InChI-Schlüssel: RYAQGPPVZZXSOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene is a complex organic compound featuring two benzimidazole groups substituted with nitro groups at the 6-position. This compound is part of the broader class of benzimidazole derivatives, which are known for their diverse chemical and biological properties.

Vorbereitungsmethoden

The synthesis of 1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the nitration of benzimidazole derivatives followed by coupling reactions to form the final product. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as palladium or copper for coupling reactions .

Analyse Chemischer Reaktionen

1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of dyes, pigments, and other functional materials

Wirkmechanismus

The mechanism of action of 1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. The benzimidazole rings can interact with DNA and proteins, affecting their function and leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene can be compared with other benzimidazole derivatives such as:

Eigenschaften

Molekularformel

C20H12N6O4

Molekulargewicht

400.3 g/mol

IUPAC-Name

6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole

InChI

InChI=1S/C20H12N6O4/c27-25(28)13-4-6-15-17(9-13)23-19(21-15)11-2-1-3-12(8-11)20-22-16-7-5-14(26(29)30)10-18(16)24-20/h1-10H,(H,21,23)(H,22,24)

InChI-Schlüssel

RYAQGPPVZZXSOJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.